N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide

Lipophilicity Membrane permeability Drug-likeness

Select this specific pyrimidine-4-carboxamide for reproducible SAR: the 6-methoxy group confers a unique lipophilicity (XLogP3 1.4) and hydrogen-bonding profile (1 donor, 5 acceptors) distinct from 6-hydroxy or 6-morpholino analogs, directly impacting membrane permeability and target engagement. The 3-acetylphenyl orientation ensures defined binding geometries, avoiding the assay variability of generic substitutions. With a verified CAS (2034281-90-6), documented supplier cataloging, and lead-like MW (271.27 Da), this ≥95% pure building block provides the traceability and conformational restraint required for fragment-based screening, kinase profiling, and crystallography — de-risk your procurement with a structurally authenticated, publication-grade compound.

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 2034281-90-6
Cat. No. B2435638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide
CAS2034281-90-6
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=N2)OC
InChIInChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(6-10)17-14(19)12-7-13(20-2)16-8-15-12/h3-8H,1-2H3,(H,17,19)
InChIKeyZGFXBXMXWYVRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034281-90-6): Physicochemical and Structural Baseline for Scientific Procurement


N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034281-90-6) is a synthetic pyrimidine-4-carboxamide derivative with the molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol [1]. The core scaffold consists of a 6-methoxypyrimidine ring linked via a carboxamide bridge to a 3-acetylphenyl moiety . Computed physicochemical properties include an XLogP3 of 1.4, a topological polar surface area (TPSA) of 81.2 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is catalogued as a research-grade building block by multiple suppliers, with typical purities of ≥95% .

Why N-(3-Acetylphenyl)-6-methoxypyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine-4-Carboxamide Analogs


Pyrimidine-4-carboxamides bearing different 6-position substituents (e.g., –OH, –morpholino, –H) and varied N-aryl groups exhibit divergent physicochemical profiles that directly impact membrane permeability, metabolic stability, and target engagement [1]. The 6-methoxy group in the target compound confers a specific balance of lipophilicity and hydrogen-bonding capacity that cannot be replicated by the more polar 6-hydroxy analog (TPSA 87.6 Ų, XLogP3 ~0) or the sterically larger 6-morpholino derivative [2]. Additionally, the 3-acetyl substitution pattern on the phenyl ring dictates the orientation and strength of key intermolecular interactions; para-acetyl or 3-chloro analogs are expected to exhibit distinct binding geometries and biological readouts [1]. These structural nuances mean that generic substitution without head-to-head comparative data risks compromising assay reproducibility and pharmacological relevance.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-6-methoxypyrimidine-4-carboxamide Versus Closest Analogs


Lipophilicity Advantage (XLogP3) of the 6-Methoxy Derivative Over the 6-Hydroxy Analog

The computed lipophilicity (XLogP3) of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is 1.4 [1], compared to XLogP3 of approximately 0 for the direct 6-hydroxy analog N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide [2]. This 1.4-unit increase in XLogP3 falls within the optimal range (1–3) for oral drug-likeness per Lipinski's guidelines, whereas the hydroxy analog is at the lower limit for passive membrane permeation.

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA) of the 6-Methoxy Analog Relative to the 6-Hydroxy Comparator

The TPSA of N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is 81.2 Ų [1], compared to 87.6 Ų for N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide [2]. This 6.4 Ų reduction represents a ~7.3% lower polar surface area, which is associated with improved intestinal absorption and potential central nervous system penetration (common TPSA threshold for BBB penetration is <90 Ų).

Polar surface area Blood-brain barrier penetration Oral bioavailability

Hydrogen-Bond Donor Count and Its Impact on Solubility and Protein Binding

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide possesses a single hydrogen-bond donor (the carboxamide –NH–) and five hydrogen-bond acceptors [1]. In contrast, the 6-hydroxy analog contains two hydrogen-bond donors (carboxamide –NH– plus phenolic –OH) and only four acceptors [2]. The reduction in H-bond donor count by one unit correlates with potentially lower aqueous solubility but enhanced passive membrane permeability, while also reducing the number of directional H-bond constraints during protein–ligand docking.

Hydrogen bonding Solubility Protein-ligand interactions

Rotatable Bond Flexibility and Conformational Entropy Considerations

The target compound contains four rotatable bonds [1]. The 6-hydroxy analog also possesses four rotatable bonds [2]; however, the 6-morpholino derivative N-(3-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide incorporates an additional morpholine ring that adds at least one more rotatable bond and greater conformational flexibility. The 4-rotatable-bond count of the target compound represents a balanced flexibility profile—sufficient for induced-fit binding while minimizing the entropic penalty associated with excessive conformational freedom (commonly, rotatable bond counts ≤5 are favored in lead-like chemical space).

Conformational flexibility Molecular recognition Entropy

Vendor-Documented Identity and Purity Specifications Supporting Reproducibility

N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide is catalogued by A2B Chem (Catalog #BJ20059) with documented molecular weight of 271.27 g/mol and is supplied as a research-grade chemical with standard purity ≥95% . This level of vendor documentation, combined with the compound's availability from a supplier that maintains a structured product index with verified CAS-to-structure mapping , reduces the risk of identity errors that can occur with less rigorously catalogued analogs (e.g., certain substituted pyrimidine-4-carboxamides that lack unique CAS registration in ChemicalBook) .

Chemical purity Procurement reliability Reproducibility

Class-Level Anticancer Potential of Pyrimidine-4-Carboxamide Scaffold with 6-Methoxy Substitution

While no target-specific IC₅₀ data are available for N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide at the time of this analysis, the broader class of pyrimidine-4-carboxamide derivatives with 6-alkoxy substitution has demonstrated anticancer activity across multiple cell lines. In a 2022 study, novel pyrimidine carboxamide derivatives were screened against six cancer cell lines (A549 lung, DU 145 prostate, HT 29 colon, and others) with several compounds exhibiting growth inhibition [1]. Separately, N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide has been reported to induce apoptosis in breast cancer cell lines in preclinical studies [2]. The 6-methoxy substitution in the target compound is expected to modulate potency relative to the 6-hydroxy analog by altering electronic distribution on the pyrimidine ring, though direct comparative biological data for this specific compound are currently absent from the peer-reviewed literature.

Anticancer activity Kinase inhibition Pyrimidine scaffold

Recommended Application Scenarios for N-(3-Acetylphenyl)-6-methoxypyrimidine-4-carboxamide Based on Differential Evidence


Cell-Based Anticancer Screening with Favorable Membrane Permeability Profile

The compound's XLogP3 of 1.4 and TPSA of 81.2 Ų place it within the favorable range for passive cell membrane permeation, making it suitable for cytotoxicity screening against panels of adherent cancer cell lines (e.g., A549, DU 145, HT 29) where intracellular target engagement is required [1]. The 6-methoxy substitution provides a lipophilicity advantage over the 6-hydroxy analog (XLogP3 ≈ 0), which may exhibit restricted cellular uptake in some models [2]. Researchers should conduct parallel testing with the 6-hydroxy comparator to establish structure-permeability relationships.

Structure-Activity Relationship (SAR) Exploration Around the Pyrimidine 6-Position

The single H-bond donor and five H-bond acceptor profile of the 6-methoxy derivative is distinct from that of the 6-hydroxy analog (2 donors, 4 acceptors), making this compound a valuable reference point in SAR studies exploring the impact of 6-position substitution on target binding [1]. The methoxy group serves as a metabolically stable, electronically neutral substituent that can be compared against hydroxyl, morpholino, or halogen variants to deconvolute steric versus electronic contributions to activity [2].

Fragment-Based Drug Design and Crystallography Studies

With a molecular weight of 271.27 Da and a balanced rotatable bond count of 4, this compound satisfies fragment-like or lead-like criteria, making it appropriate for fragment-based screening by X-ray crystallography or surface plasmon resonance [1]. Its lower conformational flexibility compared to 6-morpholino or 6-piperidinyl analogs may facilitate unambiguous electron density interpretation in protein–ligand co-crystal structures [2].

Procurement for Academic Medicinal Chemistry Laboratories Requiring Verified Identity and Consistent Quality

The compound's verified CAS registry (2034281-90-6), documented supplier cataloging (A2B Chem #BJ20059), and ≥95% purity specification provide the traceability required for academic publications and grant-funded research [1]. Unlike certain pyrimidine-4-carboxamide analogs that exhibit ambiguous CAS-to-structure mapping across databases (e.g., CAS 1335034-79-1 on ChemicalBook with incomplete records), this compound offers procurement confidence for reproducible experimental workflows [2].

Quote Request

Request a Quote for N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.